4-Fluoroisophthalonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

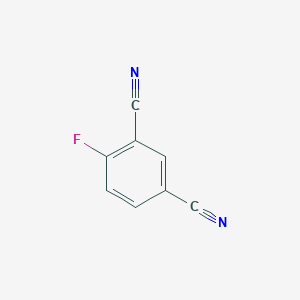

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEDLRVIWHFCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159276 | |

| Record name | 1,3-Benzenedicarbonitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13519-90-9 | |

| Record name | 4-Fluoro-1,3-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13519-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarbonitrile, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013519909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarbonitrile, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoroisophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoroisophthalonitrile

Introduction: The Significance of 4-Fluoroisophthalonitrile in Modern Chemistry

This compound, also known as 4-fluoro-1,3-benzenedicarbonitrile (CAS No. 13519-90-9), is a valuable fluorinated aromatic building block in the fields of medicinal chemistry, materials science, and agrochemicals.[1] The presence of a fluorine atom on the aromatic ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The two nitrile functionalities offer versatile handles for further chemical transformations, making this compound a sought-after intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this important compound, delving into the underlying chemical principles and offering practical insights for its preparation in a research setting.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most prominent and industrially relevant methods include the Sandmeyer reaction, nucleophilic aromatic substitution (SNAr), and modern palladium-catalyzed cyanation reactions. Each of these pathways offers distinct advantages and is suited to different starting materials and reaction conditions.

The Sandmeyer Reaction: A Classic Route from an Amino Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2] This approach is particularly attractive for the synthesis of this compound if a suitable amino-substituted isophthalonitrile is available.

Reaction Pathway:

The synthesis would commence with the diazotization of a 4-amino-isophthalonitrile precursor in a strong acidic medium, typically with sodium nitrite at low temperatures (0-5 °C), to form the corresponding diazonium salt. This intermediate is then treated with a cyanide source, such as copper(I) cyanide, to introduce the nitrile groups. It's important to note that for the synthesis of this compound, the starting material would likely be 4-amino-3,5-dicyanobenzene. The fluorine atom would already need to be in place. A more direct Sandmeyer approach would be the conversion of an amino group to a nitrile, however, the synthesis of this compound would likely start from a precursor that already contains the desired substitution pattern.

Mechanism of the Sandmeyer Reaction:

Figure 1: Mechanism of the Sandmeyer Reaction.

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization step is performed at low temperatures (0-5 °C) because aryl diazonium salts are often unstable and can decompose explosively at higher temperatures.

-

Strong Acid: A strong acid is required to generate nitrous acid (HONO) in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the starting aniline.

-

Copper(I) Catalyst: Copper(I) salts are crucial for the conversion of the diazonium salt to the final product. The reaction proceeds via a single-electron transfer mechanism, forming an aryl radical.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Activated Precursors

Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted arenes, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of this compound synthesis, two main SNAr strategies can be envisioned:

-

Fluorination of a Dicyano-Halobenzene: This would involve the displacement of a leaving group, such as chlorine or bromine, from a 4-halo-isophthalonitrile with a fluoride source like potassium fluoride. The two electron-withdrawing nitrile groups would activate the ring towards nucleophilic attack.

-

Cyanation of a Dihalo-Fluorobenzene: A more common and often more practical approach is the displacement of two leaving groups, typically halogens, from a fluorinated benzene ring with a cyanide source.

Proposed SNAr Pathway:

A plausible route involves the reaction of 1,3-dibromo-4-fluorobenzene with a cyanide source, such as copper(I) cyanide or a palladium/ligand system with a cyanide salt.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

Figure 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality Behind Experimental Choices:

-

Aprotic Polar Solvent: SNAr reactions are typically carried out in aprotic polar solvents like DMF, DMSO, or NMP. These solvents can solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion, and they can also stabilize the charged Meisenheimer intermediate.

-

High Temperatures: Often, elevated temperatures are required to overcome the activation energy for the nucleophilic attack on the aromatic ring.

-

Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst, such as a quaternary ammonium salt, can be used to facilitate the transfer of the fluoride anion from the solid phase to the organic phase.

Palladium-Catalyzed Cyanation: A Modern and Efficient Approach

Modern organometallic chemistry offers highly efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation reactions, such as the Buchwald-Hartwig amination analogue for C-CN bond formation, have become a mainstay in organic synthesis.

Reaction Pathway:

This approach would involve the cross-coupling of a 1,3-dihalo-4-fluorobenzene (e.g., 1,3-dibromo-4-fluorobenzene) with a cyanide source, typically zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), in the presence of a palladium catalyst and a suitable phosphine ligand.

Catalytic Cycle of Palladium-Catalyzed Cyanation:

Figure 3: Catalytic Cycle of Palladium-Catalyzed Cyanation.

Causality Behind Experimental Choices:

-

Palladium Precatalyst and Ligand: The choice of the palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand (e.g., dppf, Xantphos) is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

-

Cyanide Source: Zinc cyanide is often preferred as it is less toxic than alkali metal cyanides and its transmetalation to the palladium center is generally efficient.

-

Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, and a base may be required to facilitate the catalytic cycle, depending on the specific conditions.

Experimental Protocol: A Proposed Synthesis of this compound via Palladium-Catalyzed Cyanation

Reaction Scheme:

Image of the reaction scheme: 1,3-dibromo-4-fluorobenzene reacting with Zn(CN)2 in the presence of a palladium catalyst to yield this compound.

Materials and Equipment:

-

1,3-Dibromo-4-fluorobenzene

-

Zinc cyanide (Zn(CN)2)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-4-fluorobenzene (1.0 eq), zinc cyanide (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous N,N-dimethylformamide via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring under the inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of aqueous ammonia and stir for 30 minutes to quench any unreacted zinc cyanide.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C8H3FN2 |

| Molecular Weight | 146.12 g/mol [3] |

| Appearance | Solid[4] |

| Melting Point | Data not readily available |

| 1H NMR | Expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm). |

| 13C NMR | Expected to show signals for aromatic carbons, with the carbon attached to fluorine exhibiting a large C-F coupling constant. The nitrile carbons would appear downfield. |

| 19F NMR | Expected to show a singlet or a multiplet depending on the coupling with adjacent protons. The chemical shift will be characteristic of an aryl fluoride. |

| IR (Infrared) | Expected to show a strong absorption band for the C≡N stretch around 2230 cm-1 and a C-F stretching vibration. |

Conclusion and Future Outlook

The synthesis of this compound is achievable through several established synthetic methodologies. While the Sandmeyer reaction and nucleophilic aromatic substitution offer viable routes, modern palladium-catalyzed cyanation presents a highly efficient and functional group tolerant alternative. The choice of the optimal synthetic pathway will depend on the availability of starting materials, the desired scale of the reaction, and the specific laboratory capabilities. As the demand for fluorinated building blocks continues to grow in various sectors of the chemical industry, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of this compound and its derivatives will remain an active area of research.

References

- ChemSynthesis. 4,5,6-trichloro-2-fluoroisophthalonitrile. [Link]

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- ResearchGate. Proposed mechanism for ¹¹C‐cyanation of fluorobenzene (1 ab). The.... [Link]

- The Royal Society of Chemistry.

- Chemsigma. 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile [2260543-73-3]. [Link]

- Wikipedia. Sandmeyer reaction. [Link]

- PubChem. 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile. [Link]

- University of California, Santa Barbara. 19Flourine NMR. [Link]

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- PubChem. 1,3-Benzenedicarbonitrile, 4-fluoro-. [Link]

- Google Patents. Preparation of isophthalonitriles and terephthalonitriles.

- AZoM.

- National Institutes of Health.

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents. Process for preparing fluorobenzonitriles.

- Google Patents. Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.

- Google Patents. Method for manufacture of tetrafluoroterephthalonitrile.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- National Institutes of Health. 5-Fluoroisophthalonitrile. [Link]

- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.

- ResearchGate. (PDF) 2,6-Dicyanoaniline based donor-acceptor compounds: the facile synthesis of fluorescent 3,5-diaryl/hetaryl-2,6-dicyanoanilines. [Link]

- Organic Chemistry Portal.

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- The Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

- The Royal Society of Chemistry.

- SpectraBase. 2-fluoroisophthalonitrile. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Fluoroisophthalonitrile

This compound (4-FIPN) is a halogenated aromatic dinitrile that holds significant potential as a versatile building block in synthetic chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom and two nitrile groups on a benzene ring, make it a compound of interest in the development of novel materials and pharmaceuticals. The strategic placement of the fluorine atom can profoundly influence the molecule's reactivity, metabolic stability, and binding interactions, making it a valuable precursor in medicinal chemistry for the design of new therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses its potential applications, thereby serving as a critical resource for researchers engaged in its use.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic endeavors.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Fluoro-1,3-benzenedicarbonitrile | N/A |

| CAS Number | 13519-90-9 | |

| Molecular Formula | C₈H₃FN₂ | |

| Molecular Weight | 146.12 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 93-96 °C | |

| Boiling Point | Not experimentally determined in available literature. | N/A |

| Density | ~1.23 g/cm³ |

Note on Isomers: It is crucial to distinguish this compound from its isomer, 5-Fluoroisophthalonitrile (CAS Number: 453565-55-4), as their differing substitution patterns will result in distinct physicochemical properties and reactivity.

Spectroscopic Characterization: A Guide to Structural Elucidation

While a comprehensive, publicly available spectral dataset for this compound is not readily found, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. These data are essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to second-order coupling effects, which are common in substituted aromatic systems. The aromatic region should display multiplets corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fluorine and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. It is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, unless there is accidental peak overlap. The carbons attached to the fluorine and nitrile groups will exhibit characteristic chemical shifts and coupling with the fluorine atom (¹JCF, ²JCF, etc.). Carbons directly bonded to fluorine will appear as doublets with large coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands that are indicative of its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C≡N (Nitrile) | 2240-2220 | Stretching |

| C-F (Aryl Fluoride) | 1250-1120 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (146.12). Common fragmentation pathways for aromatic nitriles may include the loss of HCN (m/z 27) or the cyano radical (·CN, m/z 26).

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for the synthesis, characterization, and property determination of this compound.

Melting Point Determination

The melting point of this compound can be accurately determined using a digital melting point apparatus.

Protocol:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute for a preliminary determination.

-

Observe the approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the observed melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) through the expected melting range.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination (Under Reduced Pressure)

Given that this compound is a solid at room temperature and likely has a high boiling point, distillation under reduced pressure is the recommended method to avoid decomposition.

Protocol:

-

Place a small amount of this compound (2-3 mL, if molten) in a small-scale distillation apparatus equipped with a vacuum adapter.

-

Introduce a magnetic stir bar or boiling chips.

-

Attach the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Slowly evacuate the system to the desired pressure.

-

Begin heating the distillation flask gently with a heating mantle.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, ensuring a steady distillation rate.

-

Record the pressure at which the boiling point is measured.

-

Use a nomograph to correct the observed boiling point to standard atmospheric pressure if required.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for reaction setup, purification, and formulation.

Protocol:

-

Label a series of small vials, one for each solvent to be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethylformamide, dimethyl sulfoxide).

-

Add a pre-weighed amount of this compound (e.g., 10 mg) to each vial.

-

Add a measured volume of the solvent (e.g., 1 mL) to each vial.

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that concentration.

-

If the solid has not dissolved, gently warm the vial and observe any changes in solubility.

-

For a more quantitative measure, continue adding small, measured volumes of the solvent until the solid completely dissolves, allowing for the calculation of an approximate solubility in mg/mL or mol/L.

Reactivity and Handling

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The nitrile groups can undergo hydrolysis to carboxylic acids, reduction to amines, or participate in cycloaddition reactions. The aromatic ring is activated towards nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group, particularly when activated by the electron-withdrawing nitrile groups. This makes 4-FIPN a useful precursor for the synthesis of more complex substituted aromatic compounds.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.

Synthesis of Phthalocyanines

Phthalonitriles are key precursors in the synthesis of phthalocyanines, a class of macrocyclic compounds with applications as dyes, pigments, and in photodynamic therapy. The fluorine substituent in 4-FIPN can be used to tune the electronic properties and solubility of the resulting phthalocyanine.

Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1][2][3] The fluorinated aromatic nitrile scaffold of 4-FIPN can be elaborated into a variety of heterocyclic systems and other functionalized molecules of medicinal interest. The nitrile groups can serve as handles for further chemical transformations or act as bioisosteres for other functional groups.

Conclusion

This compound is a chemical intermediate with a promising profile for applications in materials science and drug discovery. This guide has provided a detailed overview of its known physicochemical properties and established protocols for their experimental determination. A thorough understanding of these characteristics is essential for any researcher intending to utilize this versatile building block in their synthetic endeavors. As research into fluorinated organic compounds continues to expand, the importance of well-characterized precursors like this compound will undoubtedly grow.

References

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. (2023). Molecules, 28(9), 3865.

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. (2025). International Journal on Science and Technology, 16(3).

- Determination of Solubility Class. (n.d.).

- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine, 44(5), 673-679.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8359-8393.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2018). Molecules, 23(11), 2843.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). Current Topics in Medicinal Chemistry, 14(7), 855-864.

- What are drug precursors?. (2023, April 19). Ravimiamet.

- Synthesis and Characterization of 4-(2-hydroxyphenoxy) phthalic nitrile. (2017). IOP Conference Series: Materials Science and Engineering, 167, 012066.

- Synthesis, characterization, and optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(ii) phthalocyanine. (2017). New Journal of Chemistry, 41(16), 8266-8274.

- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8359-8393.

Sources

A Comprehensive Technical Guide to 4-Fluoroisophthalonitrile: Synthesis, Properties, and Applications in Advanced Research

This guide provides an in-depth exploration of 4-Fluoroisophthalonitrile, a key building block in medicinal chemistry and materials science. We will delve into its fundamental properties, validated synthesis protocols, and critical applications, offering insights grounded in established scientific principles for researchers, chemists, and professionals in drug development.

Core Compound Identification and Physicochemical Profile

This compound, also known as 1,3-Dicyano-4-fluorobenzene, is an aromatic nitrile distinguished by its fluorine substituent and two cyano groups in a meta arrangement. This unique structure imparts specific reactivity and electronic properties, making it a valuable precursor in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 13519-90-9 .[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13519-90-9 | [1][4] |

| Molecular Formula | C₈H₃FN₂ | [1][2] |

| Molecular Weight | 146.12 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | FVEDLRVIWHFCBB-UHFFFAOYSA-N | [1] |

| Synonyms | This compound, 1,3-Dicyano-4-fluorobenzene | [1][2] |

Synthesis Methodology: Nucleophilic Aromatic Substitution

The synthesis of fluorinated aromatic nitriles often leverages nucleophilic aromatic substitution (SNAr) reactions. A common and effective strategy for preparing related compounds involves the displacement of a suitable leaving group, such as a nitro or chloro group, with a fluoride source. For instance, the synthesis of 4,5-difluorophthalonitrile can be achieved through the reaction of 4,5-dichlorophthalonitrile with potassium fluoride.[5] Similarly, a related synthetic transformation involves the reaction of 4-nitrophthalonitrile with a nucleophile to displace the nitro group.[6]

This principle is foundational. The electron-withdrawing nature of the two nitrile groups activates the aromatic ring towards nucleophilic attack, facilitating the substitution. The choice of an aprotic polar solvent like DMSO or DMF is critical as it effectively solvates the cation (e.g., K⁺) of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.

Illustrative Synthesis Workflow

Below is a generalized, yet detailed, protocol for a nucleophilic aromatic substitution reaction, which is a common pathway for producing fluorinated phthalonitriles.

Caption: Generalized workflow for the synthesis of this compound via SNAr.

Step-by-Step Experimental Protocol

-

Vessel Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled. The system is then placed under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: The starting isophthalonitrile precursor (e.g., 4-chloro or 4-nitroisophthalonitrile) is charged into the flask, followed by the addition of an anhydrous polar aprotic solvent (e.g., anhydrous DMSO).

-

Nucleophile Introduction: A fluoride source, such as spray-dried potassium fluoride, is added to the stirred solution. The stoichiometry is typically in excess to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 65-80°C) and stirred vigorously. The progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Extraction: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting aqueous solution is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound.

Applications in Drug Discovery and Materials Science

The nitrile group is a versatile pharmacophore in modern drug design. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for covalent modification of protein targets.[7][8] The introduction of a fluorine atom often enhances metabolic stability, membrane permeability, and binding affinity of a drug molecule. The combination of these features makes this compound a highly attractive starting material.

Role as a Pharmaceutical Building Block

Nitrile-containing compounds have been successfully developed as inhibitors for various enzyme classes, including dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes (e.g., Vildagliptin, Saxagliptin) and aromatase inhibitors for breast cancer treatment (e.g., Letrozole).[7][8] this compound provides a scaffold that can be elaborated through multicomponent reactions or other synthetic transformations to generate libraries of potential drug candidates for lead discovery and optimization.[9]

Sources

- 1. This compound | 13519-90-9 [sigmaaldrich.com]

- 2. This compound [chemicalbook.com]

- 3. 13519-90-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 13519-90-9 [sigmaaldrich.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multicomponent reactions - opportunities for the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Fluoroisophthalonitrile: A Technical Guide

Disclaimer: This guide provides a detailed framework for the spectroscopic analysis of 4-Fluoroisophthalonitrile. As of January 2026, comprehensive, publicly available experimental spectral data (NMR, IR, MS) for this specific compound could not be located in prominent databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook. Such data is often accessible through subscription-based services or within the supplementary information of peer-reviewed scientific literature detailing the compound's synthesis.

To provide a robust and illustrative guide, this document utilizes the publicly available spectral data of the closely related compound, 4-fluorobenzonitrile , as a didactic example. The principles of spectral interpretation and the experimental methodologies described herein are directly applicable to the analysis of this compound. Researchers who have synthesized or acquired this compound can apply the analytical logic and protocols detailed in this guide to interpret their own experimental data.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring two electron-withdrawing nitrile groups and a highly electronegative fluorine atom, imparts unique electronic and steric properties. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its molecular structure. This guide provides a comprehensive overview of the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer an in-depth interpretation of the spectral data, using 4-fluorobenzonitrile as a practical example to forecast the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene ring.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can often reference the residual solvent peak).

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: 256-1024 scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

¹H NMR Spectroscopy: Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Illustrative Example: 4-Fluorobenzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.68 | Doublet of doublets | J(H,H) = 9.1, J(H,F) = 5.1 | Protons ortho to the nitrile group |

| 7.19 | Doublet of doublets | J(H,H) = 9.1, J(H,F) = 8.2 | Protons ortho to the fluorine atom |

Data sourced from ChemicalBook.[1]

Predicted ¹H NMR Spectrum of this compound:

For this compound, we would expect to see three distinct signals for the three aromatic protons. The fluorine atom and the two nitrile groups will influence their chemical shifts and splitting patterns.

-

H-2: This proton is ortho to two electron-withdrawing nitrile groups and will be the most deshielded, appearing at the lowest field. It will be split by H-6 (meta coupling, small J) and potentially by the fluorine at C-4 (para coupling, very small J).

-

H-5: This proton is ortho to the fluorine atom and meta to a nitrile group. It will be significantly affected by the fluorine, showing a larger coupling constant. It will also be split by H-6 (ortho coupling, larger J).

-

H-6: This proton is ortho to a nitrile group and meta to the fluorine atom. It will be split by H-5 (ortho coupling) and H-2 (meta coupling).

dot graph "1H_NMR_Coupling" { layout="neato"; node [shape=plaintext]; edge [color="#4285F4"];

} "Predicted ¹H NMR couplings for this compound."

¹³C NMR Spectroscopy: Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of fluorine will cause splitting of the signals for nearby carbons.

Illustrative Example: 4-Fluorobenzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 164.5 (d, J=253 Hz) | C-F |

| 134.5 (d, J=9 Hz) | C-H ortho to CN |

| 118.0 | C-N |

| 116.5 (d, J=22 Hz) | C-H ortho to F |

| 110.0 (d, J=3 Hz) | C-CN |

Note: Data interpretation based on typical values and observed splitting in similar compounds.

Predicted ¹³C NMR Spectrum of this compound:

We expect to see 8 distinct signals in the proton-decoupled ¹³C NMR spectrum, as all carbon atoms are in unique chemical environments.

-

C-F (C-4): This carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), typically around 250 Hz.

-

Carbons adjacent to Fluorine (C-3, C-5): These will appear as doublets with a two-bond C-F coupling (²JCF) of around 20-25 Hz.

-

Carbons meta to Fluorine (C-2, C-6): These will show a smaller three-bond C-F coupling (³JCF) of approximately 5-10 Hz.

-

Quaternary Carbons (C-1, C-3): The carbons bearing the nitrile groups will likely have lower intensity and will also be split by the fluorine.

-

Nitrile Carbons (-CN): These will appear in the 115-120 ppm region and may also show small couplings to the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: 4 cm⁻¹.

IR Spectrum: Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Illustrative Example: 4-Fluorobenzonitrile

| Wavenumber (cm⁻¹) | Vibration |

| ~2230 | C≡N stretch |

| ~1600, 1500 | C=C aromatic ring stretch |

| ~1230 | C-F stretch |

| ~830 | C-H out-of-plane bend (para-disubstituted) |

Data sourced from NIST Chemistry WebBook.[2]

Predicted IR Spectrum of this compound:

-

C≡N Stretch: A strong, sharp absorption band around 2230-2240 cm⁻¹ is characteristic of the nitrile functional group. The presence of two nitrile groups may lead to a slightly more intense band.

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

-

C-F Stretch: A strong absorption band in the 1250-1100 cm⁻¹ region is indicative of the C-F bond.

-

Aromatic C-H Bending: The pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a 1,2,4,5-tetrasubstituted ring (treating the CN groups as substituents), specific patterns are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

Method (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectrum: Interpretation

The mass spectrum is a plot of ion abundance versus m/z.

Illustrative Example: 4-Fluorobenzonitrile

| m/z | Interpretation |

| 121 | Molecular ion [M]⁺ |

| 94 | [M - HCN]⁺ |

Data sourced from NIST Chemistry WebBook.[3]

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₃FN₂) is 146.12 g/mol . A prominent peak at m/z = 146 corresponding to the molecular ion is expected.

-

Fragmentation Pattern: The fragmentation will be driven by the stability of the resulting ions and neutral fragments.

-

Loss of HCN: A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule (27 Da). A peak at m/z = 119 ([M - HCN]⁺) is highly probable.

-

Loss of a second HCN: A subsequent loss of another HCN molecule could lead to a peak at m/z = 92.

-

Other Fragments: Other fragments corresponding to the fluorinated benzene ring and smaller fragments are also possible.

-

dot digraph "MS_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [color="#34A853"];

} "Proposed MS fragmentation of this compound."

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural confirmation and purity assessment. This guide provides the foundational protocols and interpretive logic necessary for researchers to effectively analyze their experimental data. By comparing the obtained spectra with the predictions and illustrative examples provided, scientists and drug development professionals can confidently characterize this important fluorinated aromatic compound.

References

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]

- National Institute of Standards and Technology (NIST). Benzonitrile, 4-fluoro- IR Spectrum. [Link]

Sources

4-Fluoroisophthalonitrile molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Fluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₈H₃FN₂) is a pivotal organofluorine building block in the synthesis of advanced materials and pharmaceutical agents. Its unique electronic properties, conferred by the strategic placement of a fluorine atom and two nitrile groups on a benzene ring, dictate its reactivity and utility. This guide provides a comprehensive analysis of the molecule's structure, from its fundamental geometry and bonding to its spectroscopic signatures. We will explore the interplay of inductive and resonance effects, the nature of its covalent framework, and the experimental evidence that validates its theoretical structure. This document serves as a foundational resource for scientists leveraging this versatile molecule in complex synthetic applications.

Molecular Geometry and Stereochemistry

This compound, with a molecular weight of 146.12 g/mol , consists of a planar benzene ring substituted at positions 1 and 3 by cyano (-C≡N) groups and at position 4 by a fluorine atom.[1] The inherent rigidity of the sp²-hybridized aromatic core results in a largely planar molecular geometry.

Table 1: Predicted Geometrical Parameters of this compound Note: These values are derived from DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) and serve as a reliable approximation in the absence of direct crystallographic data.[4][5]

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C-F | ~1.33 - 1.35 | Bond Angle | C-C-C (ring) | ~118 - 122 |

| Bond Length | C-C (ring) | ~1.38 - 1.40 | Bond Angle | C-C-F | ~118 - 120 |

| Bond Length | C-C≡N | ~1.44 - 1.46 | Bond Angle | C-C-CN | ~119 - 121 |

| Bond Length | C≡N | ~1.15 - 1.17 | Bond Angle | C-C≡N | ~180 |

The Covalent and Electronic Framework: A Tale of Two Effects

The bonding in this compound is a classic example of how substituent effects modulate the electronic landscape of an aromatic system. Both valence bond and molecular orbital theories provide complementary insights into its structure and reactivity.

Sigma (σ) and Pi (π) Bonding

The molecule's foundation is its sigma (σ) framework , formed by the head-on overlap of sp² hybrid orbitals from the six ring carbons and the sp hybrid orbital from the nitrile carbons. This creates a robust, planar scaffold.

The pi (π) system is more complex. It comprises the delocalized six-electron π-system of the benzene ring and the two localized, orthogonal π-bonds within each nitrile group. The substituents profoundly influence the electron density of the aromatic π-system:

-

Fluorine Atom: Exerts a strong -I (negative inductive) effect due to its high electronegativity, pulling electron density from the ring through the σ-bond. It also has a weaker +M (positive mesomeric or resonance) effect by donating a lone pair into the ring's π-system. For halogens, the inductive effect typically dominates.

-

Nitrile Groups (-C≡N): Are powerful electron-withdrawing groups, exerting both a strong -I effect (due to the electronegative nitrogen) and a significant -M effect . They actively pull electron density out of the aromatic π-system through resonance.

The combination of these effects makes the aromatic ring of this compound highly electron-deficient. This electronic characteristic is the primary driver of its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Molecular Orbitals and Reactivity

From a molecular orbital perspective, the electron-withdrawing substituents lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6] The significant energy gap between the HOMO and LUMO contributes to the molecule's stability. The LUMO is expected to have significant contributions from the carbon atoms of the aromatic ring, particularly those bearing the nitrile groups and the fluorine atom, marking them as the primary sites for nucleophilic attack.

Spectroscopic Validation of Molecular Structure

Spectroscopic techniques provide the definitive experimental evidence that confirms the theoretical molecular structure. Each method probes different aspects of the molecule's bonding and atomic arrangement.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within the molecule. The spectrum of this compound is distinguished by several characteristic absorption bands.[7][8]

-

C≡N Stretch: A strong, sharp, and unmistakable band appears in the 2200-2300 cm⁻¹ region, confirming the presence of the nitrile functional groups.[8]

-

C-F Stretch: A strong absorption band, typically found between 1000-1300 cm⁻¹, is indicative of the carbon-fluorine bond.[7]

-

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ range, with patterns that can help confirm the substitution pattern on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.

-

¹H NMR: The three aromatic protons will appear as distinct signals in the downfield region (typically >7.0 ppm). Their chemical shifts and coupling patterns (multiplicity) are influenced by the neighboring fluorine and nitrile groups, allowing for unambiguous assignment.

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in unique electronic environments. The nitrile carbons appear around 115-120 ppm, while the aromatic carbons resonate between 110-150 ppm. The carbon directly bonded to the fluorine atom will show a large C-F coupling constant.

-

¹⁹F NMR: This technique is highly specific for fluorinated compounds. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride.[9] This signal will be coupled to the nearby aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at an m/z ratio of 146, corresponding to its molecular weight.[1]

Application in Synthesis: A Practical Workflow

The electron-deficient nature of this compound makes it an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is a cornerstone of its use in constructing more complex molecules, such as phthalocyanine precursors, which have applications in materials science and photodynamic therapy.[10][11][12]

Experimental Protocol: Synthesis of a Substituted Phthalonitrile via SₙAr

This protocol describes a general procedure for the reaction of this compound with an oxygen-based nucleophile (e.g., a phenol), a common step in the synthesis of functional materials.

Objective: To replace the fluorine atom with a phenoxy group via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

Phenol (or a substituted phenol)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate and Hexane (for chromatography)

-

Deionized water

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask via syringe until the solids are suspended and can be stirred effectively (approx. 0.2 M concentration).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). Causality Note: The polar aprotic solvent (DMF) stabilizes the charged Meisenheimer complex intermediate, accelerating the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the phenol, generating the more potent phenoxide nucleophile.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 4-phenoxyisophthalonitrile product.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic logic for producing functionalized isophthalonitriles, starting from a common precursor and highlighting the role of this compound as a key intermediate.

Caption: Synthetic pathway for functionalized isophthalonitriles.

Conclusion

This compound is a precisely engineered molecule whose structure and bonding are dominated by the powerful electron-withdrawing properties of its fluorine and nitrile substituents. This creates an electron-deficient aromatic core with predictable and highly useful reactivity, primarily in nucleophilic aromatic substitution reactions. The convergence of theoretical models, such as DFT, and experimental evidence from IR, NMR, and mass spectrometry provides a complete and validated picture of its molecular architecture. This fundamental understanding is crucial for researchers who employ this compound as a strategic building block in the rational design of novel pharmaceuticals, polymers, and functional dyes.

References

- Xu, S., Zhang, T., & Xiong, G. (2025). The crystal structure of 4,6-bis(dimethylamino)-2-fluoroisophthalonitrile, C12H13FN4. Zeitschrift für Kristallographie - New Crystal Structures, 240(5), 775–776.

- A.M.S. Chemicals. (n.d.). This compound: Chemical Industry Insight and Buying Guide.

- ChemSynthesis. (2025). 4,5,6-trichloro-2-fluoroisophthalonitrile.

- Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-473.

- PubChem. (n.d.). 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). Tetrafluoroisophthalonitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). 4,5-Difluorophthalonitrile. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of 4,4′-(fluoresceinoxy) bisphthalonitrile FPN from fluorescein and 4-nitrophthalonitrile.

- Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Org. Synth., 96, 455-473.

- Botnar, E. V., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 282–287.

- ResearchGate. (n.d.). ¹H NMR spectra of phthalonitrile compounds 3 and 4.

- Raj, R. K., & Gunasekaran, S. (2016). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile. International Journal of ChemTech Research, 9(5), 296-310.

- Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 483(1), 543-553.

- Haynes, T. (2020, October 28). 481 - 15 Vibrational Analysis. YouTube.

- Uzun, L. (2021). DFT quantum chemical calculations (Fukui functions, NLO, TDOS, OPDOS, DNA/ECT) on 4-(dec-2yn-1-yloxy)phthalonitrile. Indian Journal of Chemistry, 60A, 1045-1054.

- SpectraBase. (n.d.). 2-fluoroisophthalonitrile. John Wiley & Sons, Inc.

- PubChem. (n.d.). 5-Fluoroisophthalonitrile. National Center for Biotechnology Information.

- Li, N., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 340, 111450.

- ResearchGate. (n.d.). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile.

- Felde, N., et al. (2007). Time-resolved Fourier transform infrared spectroscopy of chemical reactions in solution using a focal plane array detector. Analytical and Bioanalytical Chemistry, 389(4), 1149–1156.

- Atilla, D., et al. (2023). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Dyes and Pigments, 211, 111082.

- Avci, D., & Atalay, Y. (2014). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 548-556.

- Pogonin, A. E., et al. (2021). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent. Molecules, 26(11), 3244.

- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-phenoxyphthalonitrile.

- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile.

- Dehury, S., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 6(8), e04669.

- ResearchGate. (n.d.). Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study.

- Rusalev, Y. Y., & Lomova, T. N. (2022). DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands. Molecules, 27(19), 6296.

- Cruz-Martinez, H., et al. (2024). Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde. Molecules, 29(1), 195.

- Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv.

- ResearchGate. (n.d.). DFT calculation and experimental study on electronic structure and optical properties of 7-Amino-4-oxo-3-(2-(2-thienyl)vinyl)-4H,8H-[14][15][16]triazino[3,4-b][14][16][17]thiadiazine-8-carbonitrile thin films.

Sources

- 1. This compound [chemicalbook.com]

- 2. <strong>DFT quantum chemical calculations (Fukui functions, NLO, TDOS, OPDOS, DNA/ECT) on 4-(dec-2yn-1-yloxy)phthalonitrile</strong> | UZUN | Indian Journal of Chemistry (IJC) [op.niscpr.res.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Fluoroisophthalonitrile in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-Fluoroisophthalonitrile, a key building block in various research and development applications. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides detailed methodologies for its empirical determination.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound, with the molecular formula C₈H₃FN₂, is a solid compound at room temperature. Its structure, featuring a fluorinated benzene ring with two nitrile groups, dictates its polarity and potential for intermolecular interactions, which are critical determinants of its solubility in various organic solvents. The nitrile groups introduce a significant dipole moment, while the fluorination can modulate the electronic properties of the aromatic ring. Understanding these features is paramount to predicting and experimentally verifying its solubility profile.

A comprehensive understanding of a compound's solubility is a cornerstone of successful process development, formulation, and analytical method design.[1] In drug discovery, for instance, solubility directly impacts bioavailability and the choice of delivery systems. In materials science, it governs the selection of solvents for synthesis, purification, and film formation.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2] This adage is rooted in the concept of intermolecular forces. Solvents and solutes with similar polarities and hydrogen bonding capabilities are more likely to form energetically favorable interactions, leading to dissolution.

The solubility of this compound will be influenced by:

-

Polarity: The presence of both a polarizable aromatic ring and highly polar nitrile groups suggests that solvents of moderate to high polarity will be more effective.

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor (at the nitrogen atoms of the nitrile groups) but not a donor. Solvents capable of hydrogen bonding may exhibit enhanced solubility.

-

van der Waals Forces: These non-specific interactions will play a role in all solvent systems.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section details a robust, self-validating protocol for the qualitative and quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (98% purity or higher)

-

A selection of organic solvents (analytical grade or higher), including but not limited to:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Esters: Ethyl Acetate

-

Ethers: Tetrahydrofuran (THF), Diethyl Ether

-

Aromatic Hydrocarbons: Toluene, Xylene

-

Halogenated Solvents: Dichloromethane, Chloroform

-

Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc)

-

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Safety Precautions

This compound and its related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Workflow for Qualitative Solubility Assessment

Caption: A streamlined workflow for the initial qualitative assessment of solubility.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides precise solubility values at a given temperature.

Experimental Protocol for Quantitative Solubility

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a minimum of 24 hours to ensure that the maximum amount of solute has dissolved.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the saturated solution, and from this, calculate the solubility in units such as mg/mL or mol/L.

-

Data Presentation: Solubility of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Alcohols | Methanol | 5.1 | High | To be determined |

| Ethanol | 4.3 | High | To be determined | |

| Ketones | Acetone | 5.1 | High | To be determined |

| Esters | Ethyl Acetate | 4.4 | Moderate | To be determined |

| Ethers | Tetrahydrofuran | 4.0 | Moderate | To be determined |

| Aromatics | Toluene | 2.4 | Low | To be determined |

| Halogenated | Dichloromethane | 3.1 | Moderate | To be determined |

| Amides | Dimethylformamide | 6.4 | Very High | To be determined |

Note: Polarity index values are approximate and can vary slightly depending on the scale used. The "Predicted Solubility" is based on the "like dissolves like" principle and serves as a hypothesis prior to experimental verification.

Interpretation and Application of Solubility Data

The experimentally determined solubility data will provide a clear guide for solvent selection in various applications. For instance, solvents in which this compound exhibits high solubility would be ideal for reaction media and for preparing stock solutions. Conversely, a solvent in which it is sparingly soluble might be suitable for use as an anti-solvent in crystallization processes.

Conclusion

This technical guide has outlined the theoretical considerations and provided a detailed, actionable framework for determining the solubility of this compound in a range of organic solvents. By following the prescribed experimental protocols, researchers can generate reliable and reproducible solubility data, which is essential for the effective application of this versatile chemical intermediate in their research and development endeavors.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- This compound | 13519-90-9 - Sigma-Aldrich.

- SAFETY D

- SAFETY D

- 5-Fluoroisophthalonitrile | C8H3FN2 | CID 2783094 - PubChem - NIH.

- Regular Article - Physical Chemistry Research.

Sources

A Comprehensive Technical Guide to the Thermal Stability of 4-Fluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the thermal stability of 4-Fluoroisophthalonitrile, a key consideration for its storage, handling, and application in various fields, including materials science and pharmaceutical development. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind the analytical choices, ensuring a robust and reliable assessment of the material's thermal properties.

Introduction to this compound and its Thermal Stability

This compound (C₈H₃FN₂) is an aromatic compound characterized by a benzene ring substituted with a fluorine atom and two nitrile groups.[1][2][3] Its molecular structure suggests a degree of thermal stability, but a quantitative understanding is crucial for its practical application. Thermal stability refers to the ability of a material to resist decomposition at high temperatures. For this compound, this is a critical parameter that dictates its processing window, potential degradation pathways, and shelf-life.

This guide will delve into the theoretical and practical aspects of determining the thermal stability of this compound, with a focus on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Framework: Understanding Thermal Decomposition

The thermal decomposition of fluorinated aromatic nitriles is a complex process that can involve multiple reaction pathways. While specific mechanisms for this compound are not extensively reported in the literature, we can infer potential pathways based on related compounds. The C-F and C-CN bonds are relatively strong, suggesting that decomposition will occur at elevated temperatures.

Potential decomposition products could include the evolution of toxic gases such as hydrogen fluoride (HF), hydrogen cyanide (HCN), and various nitrogen oxides.[4][5] The aromatic ring itself may also break down, leading to the formation of smaller hydrocarbon fragments, CO, and CO₂.[6]

The kinetics of thermal decomposition can be described by the Arrhenius equation, which relates the rate of reaction to the temperature and the activation energy (Ea). The activation energy represents the minimum energy required for the decomposition reaction to occur and is a key parameter in assessing thermal stability.[7][8][9]

Experimental Assessment of Thermal Stability

The primary techniques for evaluating the thermal stability of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12][13] These methods provide complementary information on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, the presence of residual solvents or moisture, and the overall thermal stability of a compound.[8][12]

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for studying the intrinsic thermal stability without the influence of oxidation.

-

Temperature Program:

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG curve), which indicates the point of the most rapid mass loss.

-

Caption: Workflow for Thermogravimetric Analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[10][11][13] For this compound, DSC can identify the melting point and any exothermic decomposition events.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is used to prevent mass loss before decomposition.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to a temperature above the decomposition onset observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point (T_m).

-

Observe any exothermic peaks that may indicate decomposition.

-

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Data Interpretation and Expected Results

Hypothetical Thermal Analysis Data for this compound

| Parameter | Technique | Atmosphere | Expected Value | Significance |

| Melting Point (T_m) | DSC | Nitrogen | ~150-200 °C | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (T_onset) | TGA | Nitrogen | > 250 °C | Marks the beginning of significant thermal degradation. |

| Peak Decomposition Temperature (T_peak) | TGA (DTG) | Nitrogen | > 300 °C | The temperature of the maximum rate of decomposition. |

| Residual Mass at 600 °C | TGA | Nitrogen | < 10% | Indicates the amount of non-volatile char remaining. |